Welcome to the BenchChem Online Store!
molecular formula C5H12ClN B1612037 3-Methylbut-2-en-1-amine hydrochloride CAS No. 26728-58-5

3-Methylbut-2-en-1-amine hydrochloride

Cat. No. B1612037
M. Wt: 121.61 g/mol
InChI Key: GBGNQLGJDQJQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875640B2

Procedure details

3,3-Dimethylbutanal (0.95 g, 9.1 mmol), 3-methylbut-2-enyl-amine hydrochloride (1.1 g, 9.1 mmol), and triethylamine (1.3 mL, 9.1 mmol) were mixed in 9 mL of dry MeCN with 2 g of 4 Å (8-12 mesh beads) molecular sieves and stirred for 20 hours at room temperature. The reaction was filtered through Celite and washed with 8 mL of MeCN. KSCN (1.2 g, 12.3 mmol) was added and the mixture warmed to 50° C. Iodine (2.3 g, 9.1 mmol) was added and the reaction stirred at 50° C. for 6 hours. 20% Na2S2O5 was added, stirred for 30 minutes and the organic layer separated, dried with Na2SO4 and the solvent removed. The resulting solid was used without further purification. LC/MS m/z 225.3 (M+H)+.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
KSCN
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.Cl.[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12][NH2:13].C(N(CC)CC)C.[C:22]([S-:24])#[N:23].[K+].II>CC#N>[C:2]([C:3]1[S:24][C:22](=[NH:23])[N:13]([CH2:12][CH:11]=[C:10]([CH3:14])[CH3:9])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
CC(CC=O)(C)C
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.CC(=CCN)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
solvent
Smiles
CC#N
Step Two
Name
KSCN
Quantity
1.2 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
II
Step Four
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
washed with 8 mL of MeCN
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 50° C
STIRRING
Type
STIRRING
Details
the reaction stirred at 50° C. for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The resulting solid was used without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)(C)(C)C1=CN(C(S1)=N)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.